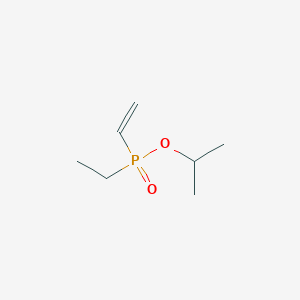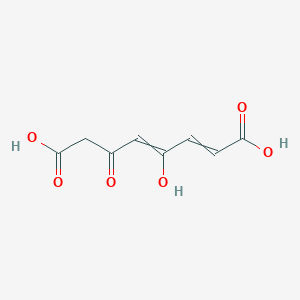
4-Hydroxy-6-oxoocta-2,4-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-oxoocta-2,4-dienedioic acid is an oxodicarboxylic acid that exists as a tautomer of 4-maleylacetoacetic acid. This compound is characterized by its unique structure, which includes a carbonyl group of the α,β-unsaturated ketone moiety that has tautomerized to the corresponding enol form .
Preparation Methods
The synthesis of 4-Hydroxy-6-oxoocta-2,4-dienedioic acid typically involves the tautomerization of 4-maleylacetoacetic acid. The reaction conditions for this transformation include the presence of specific catalysts and controlled temperature settings to ensure the stability of the enol form . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydroxy-6-oxoocta-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-6-oxoocta-2,4-dienedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-oxoocta-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
4-Hydroxy-6-oxoocta-2,4-dienedioic acid can be compared with other similar compounds such as:
4-Maleylacetoacetic acid: This is the tautomeric form of the compound.
Oct-2-enedioic acid: A related oxodicarboxylic acid with different functional groups.
β-Diketones: Compounds with similar structural features and reactivity.
The uniqueness of this compound lies in its specific tautomeric form and the resulting chemical properties that distinguish it from other related compounds.
Properties
CAS No. |
89999-78-0 |
|---|---|
Molecular Formula |
C8H8O6 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
4-hydroxy-6-oxoocta-2,4-dienedioic acid |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-3,9H,4H2,(H,11,12)(H,13,14) |
InChI Key |
XBRPTASPFXQXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C=C(C=CC(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
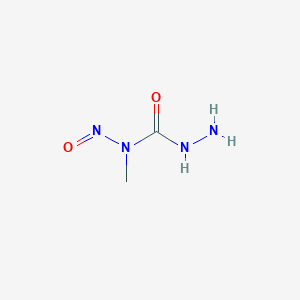
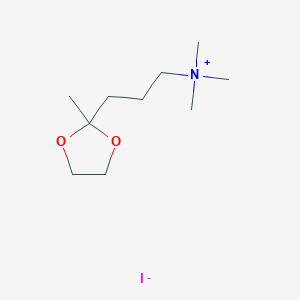
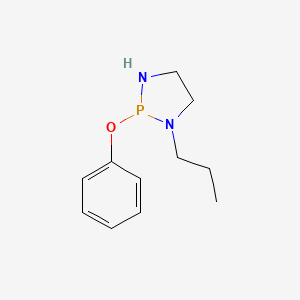
![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
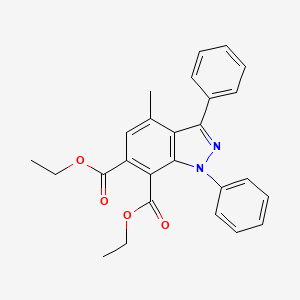
![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)
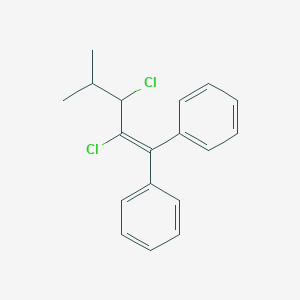
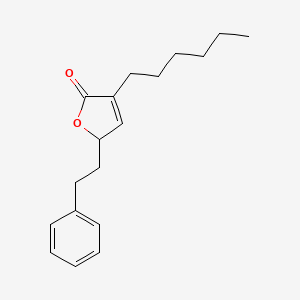
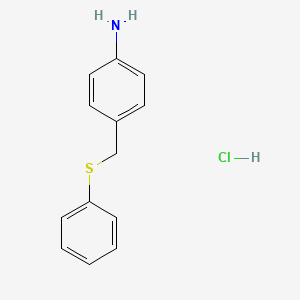
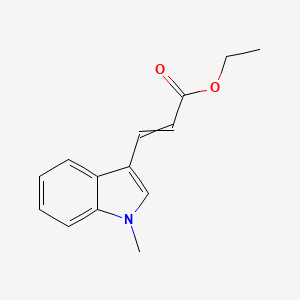
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
